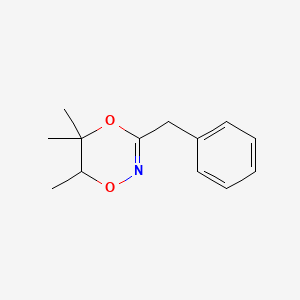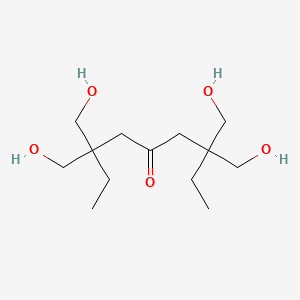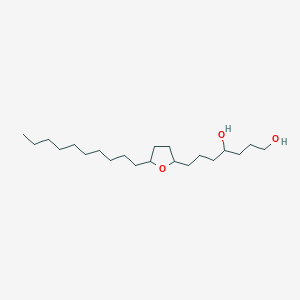
7-(5-Decyloxolan-2-YL)heptane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is an organic compound characterized by its unique molecular structure, which includes a heptane backbone with a decyloxolan ring and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:
Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.
Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.
Comparison with Similar Compounds
Similar Compounds
7-(5-Octyloxolan-2-YL)heptane-1,4-diol: Similar structure with an octyl group instead of a decyl group.
7-(5-Dodecyloxolan-2-YL)heptane-1,4-diol: Similar structure with a dodecyl group instead of a decyl group.
Uniqueness
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is unique due to its specific decyloxolan ring and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.
Properties
CAS No. |
143084-64-4 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
7-(5-decyloxolan-2-yl)heptane-1,4-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3 |
InChI Key |
HWPCQGCANKCDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


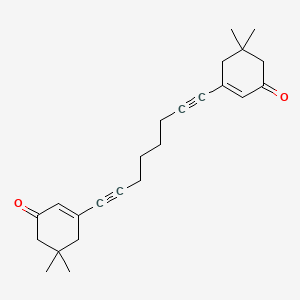
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
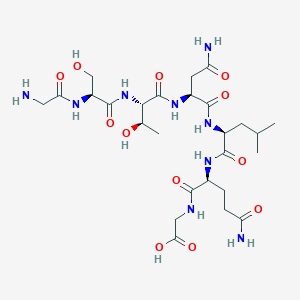

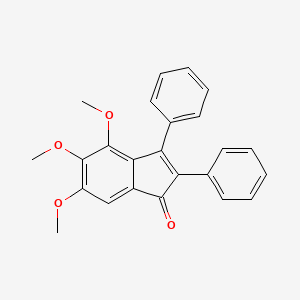

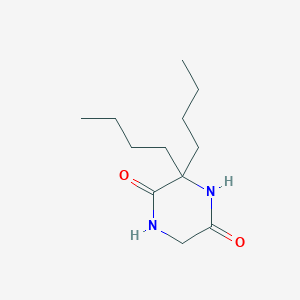
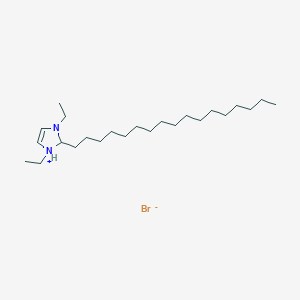
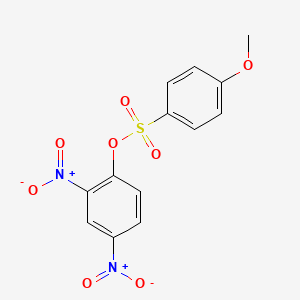
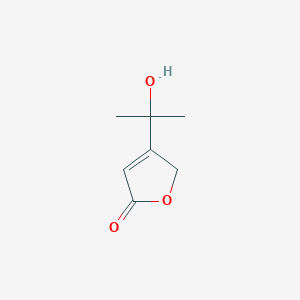
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

